N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide
Description
N-[2-(4-Chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a 2,5-dimethoxyphenyl substituent at the quinoline C2 position and a 4-chlorophenyl ethyl group attached via the carboxamide nitrogen. This structure combines lipophilic (chlorophenyl, methoxy) and hydrogen-bonding (carboxamide) moieties, making it a candidate for pharmacological studies targeting central nervous system (CNS) receptors or enzymes influenced by aromatic interactions .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-31-19-11-12-25(32-2)22(15-19)24-16-21(20-5-3-4-6-23(20)29-24)26(30)28-14-13-17-7-9-18(27)10-8-17/h3-12,15-16H,13-14H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFQHNWAHZUCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the chlorophenyl and dimethoxyphenyl groups, and the final carboxamide formation. Common synthetic routes may involve:
Formation of Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Chlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.
Introduction of Dimethoxyphenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction using 2,5-dimethoxyphenylboronic acid and a palladium catalyst.
Formation of Carboxamide: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth and survival.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s structural analogs differ in substituent positions, halogens, and side-chain modifications. Key examples include:
Table 1: Structural Comparison of Quinoline-4-carboxamide Derivatives
*Calculated based on structural similarity; †Estimated from analogs.
Physicochemical Properties
- Lipophilicity (logP) : The target compound’s 4-chlorophenyl group increases logP compared to fluorine-containing analogs (e.g., logP = 5.42 for the 4-fluorophenyl analog ). Chlorine’s higher lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Molecular Weight : Analogs range from 354.41 g/mol (simplest phenyl-substituted compound ) to 513.0 g/mol (furan-containing analog ). The target compound (~525 g/mol) may face challenges in bioavailability due to molecular size.
- Hydrogen-Bonding Capacity: All analogs retain the carboxamide group (H-bond donor/acceptor), but substituents like 3,4-dimethoxy () or 2,5-dimethoxy (target compound) alter electron distribution and polar surface area .
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide, a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C24H18Cl2N2O3
- Molecular Weight : 453.3 g/mol
- IUPAC Name : N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide
The compound exhibits various biological activities primarily through its interaction with cellular pathways. Research indicates that quinoline derivatives can inhibit key enzymes and receptors involved in cancer progression and microbial infections. The specific mechanisms may include:
- Inhibition of Protein Kinases : Quinoline derivatives often target kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity : Certain studies have shown that similar compounds possess activity against Mycobacterium tuberculosis and other pathogens.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, a related compound, N-(2-phenylethyl)quinoline-2-carboxamide, demonstrated significant activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 0.01 µM to 0.46 µM, indicating potent inhibitory effects on cell proliferation .
Antimicrobial Activity
The compound's structural analogs have shown promising results against various mycobacterial species. In vitro studies indicated that certain quinoline derivatives exhibited higher activity against M. tuberculosis compared to standard treatments like isoniazid . This suggests potential applications in developing new antitubercular agents.
Case Studies
- Study on Antimicrobial Activity :
- Anticancer Screening :
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
